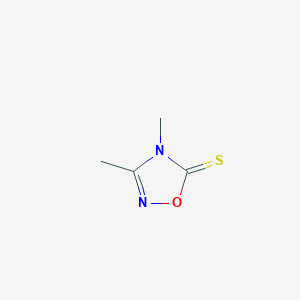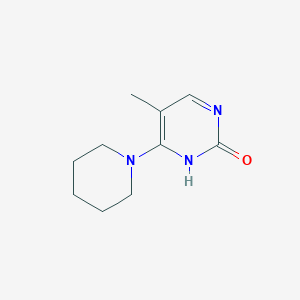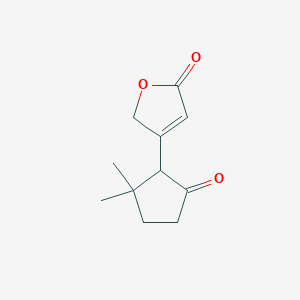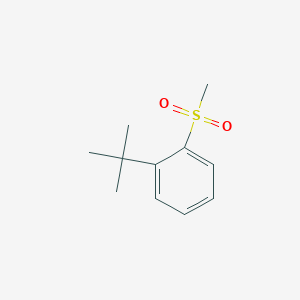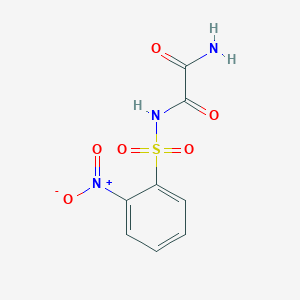
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is a chemical compound with the molecular formula C8H10N2O5S It is characterized by the presence of a nitro group, a sulfonyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzene-1-sulfonyl)ethanediamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethanediamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1-(2-Nitrobenzene-1-sulfonyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various sulfonyl derivatives.
Scientific Research Applications
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzene-1-sulfonyl)ethanediamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of N1-(2-Nitrobenzene-1-sulfonyl)ethanediamide.
4-Nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
Methanesulfonyl chloride: A simpler sulfonyl chloride used in various organic reactions.
Uniqueness
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is unique due to the presence of both a nitro group and an ethanediamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
65644-22-6 |
|---|---|
Molecular Formula |
C8H7N3O6S |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyloxamide |
InChI |
InChI=1S/C8H7N3O6S/c9-7(12)8(13)10-18(16,17)6-4-2-1-3-5(6)11(14)15/h1-4H,(H2,9,12)(H,10,13) |
InChI Key |
QNHIBNIYWJNVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)

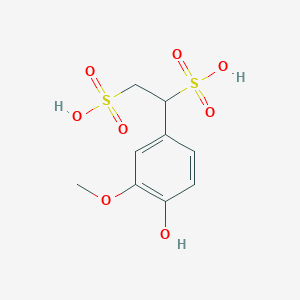
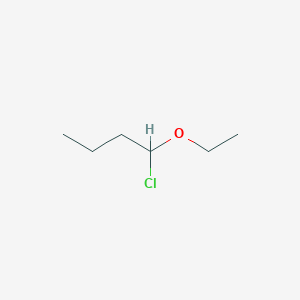

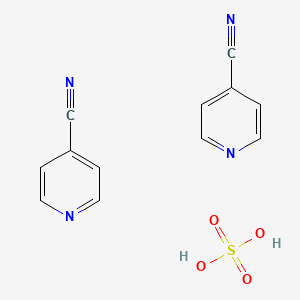
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)

